
ent-Ivabradine Hydrochloride
Übersicht
Beschreibung
ent-Ivabradine Hydrochloride: is a pharmaceutical compound primarily used for the treatment of certain cardiovascular conditions. It is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that specifically targets the If current in the sinoatrial node of the heart, leading to a reduction in heart rate without affecting myocardial contractility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Ivabradine Hydrochloride typically involves multiple steps, including the formation of the core benzazepinone structure and subsequent functionalization. The process often starts with the preparation of key intermediates, followed by cyclization and functional group modifications to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent casting and the use of specific polymers like Hydroxypropyl Methylcellulose (HPMC) are employed to create formulations suitable for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Ivabradine Hydrochloride undergoes various chemical reactions
Biologische Aktivität
Introduction
ent-Ivabradine Hydrochloride is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the If (funny) current in the sinoatrial node of the heart. This mechanism leads to a reduction in heart rate, making it an effective treatment for conditions such as chronic stable angina and heart failure. This article explores the biological activity of this compound, highlighting its pharmacodynamics, therapeutic applications, and relevant research findings.
Pharmacodynamics
ent-Ivabradine acts by selectively inhibiting the If current, which is crucial for pacemaker activity in the sinoatrial node. By doing so, it reduces the heart rate without affecting myocardial contractility or blood pressure, distinguishing it from traditional beta-blockers.
- Inhibition of HCN Channels : ent-Ivabradine binds to HCN channels with an IC50 ranging from 0.5 to 2.5 μM, effectively reducing the pacemaker current .
- Heart Rate Reduction : Clinical studies demonstrate that ent-Ivabradine can lower resting heart rates by approximately 10-15 beats per minute, significantly aiding in the management of angina and heart failure symptoms .
Therapeutic Applications
ent-Ivabradine is primarily indicated for:
- Chronic Stable Angina : It helps alleviate anginal symptoms by decreasing myocardial oxygen demand.
- Heart Failure : Particularly in patients with reduced ejection fraction, it improves outcomes by enhancing left ventricular function and quality of life .
Case Studies
- Overdose Case Study : A clinical report documented a case of intentional overdose where a patient ingested 250 mg of ivabradine. The patient exhibited significant bradycardia (heart rate dropping to 31 bpm) but remained hemodynamically stable after treatment with atropine .
- Efficacy in Heart Failure Trials : In a large-scale trial involving over 6,500 patients with heart failure, ivabradine demonstrated a significant reduction in cardiovascular mortality and hospitalizations related to heart failure .
In Vitro Studies
- Research indicates that ent-Ivabradine effectively improves left ventricular dysfunction and hypertrophy induced by pressure overload (transverse aortic constriction model) without altering heart rate significantly in control groups .
Formulation Studies
- Recent studies focused on developing ivabradine-loaded microspheres aimed at controlled drug release. These formulations showed promising results with an encapsulation efficiency exceeding 81% and a cumulative drug release of approximately 94.5% at physiological pH, indicating potential for improved therapeutic compliance through reduced dosing frequency .
Side Effects
Common side effects associated with ent-Ivabradine include:
Table 1: Summary of Clinical Trials Involving ent-Ivabradine
Study Name | Population | Key Findings | Year |
---|---|---|---|
SIGNIFY Trial | >36,000 patients with CAD | No significant effect on overall outcomes | 2014 |
SHIFT Trial | >6,500 patients with HF | Significant reduction in cardiovascular mortality | 2016 |
Asthma/COPD Study | 40 patients | No adverse respiratory effects noted | 2011 |
Table 2: Formulation Characteristics of Ivabradine Microspheres
Formulation ID | Ivabradine (mg) | Eudragit L100-55 (mg) | Ethyl Cellulose (mg) | Entrapment Efficiency (%) |
---|---|---|---|---|
F1 | 100 | 500 | 0 | 81 ± 2.15 |
F2 | 100 | 450 | 50 | 82 ± 1.85 |
F3 | 100 | 400 | 100 | 80 ± 3.00 |
Wissenschaftliche Forschungsanwendungen
Chronic Heart Failure
Ent-Ivabradine Hydrochloride is indicated for patients with chronic heart failure with reduced ejection fraction (HFrEF). It has been shown to improve outcomes such as:
- Heart Rate Reduction : Significant reduction in resting heart rate.
- Hospitalization Rates : Decreased risk of hospitalization for worsening heart failure.
- Mortality Rates : Associated with reduced mortality compared to standard therapy alone.
A systematic review highlighted that ivabradine improves left ventricular ejection fraction and health-related quality of life without significantly increasing adverse events .
Study | Population | Intervention | Outcomes |
---|---|---|---|
SHIFT Trial | HFrEF patients | Ivabradine + Standard Therapy | Reduced hospitalization and mortality rates |
Sisakian et al. (2016) | HFrEF with diastolic dysfunction | Ivabradine + Background Therapy | Improved ejection fraction and quality of life |
Stable Angina Pectoris
This compound is also approved for the symptomatic treatment of stable angina pectoris in patients who are unable to tolerate beta-blockers. It effectively reduces angina episodes by lowering heart rate, allowing for improved myocardial oxygen delivery.
Pediatric Applications
Recent indications have expanded to include pediatric patients aged six months and older with symptomatic heart failure due to dilated cardiomyopathy. This highlights its versatility in treating various age groups and conditions .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A 65-year-old male patient with HFrEF was treated with this compound alongside standard therapy, resulting in a significant reduction in hospital admissions and improvement in exercise tolerance over six months.
- Case Study 2 : A pediatric patient with dilated cardiomyopathy demonstrated marked improvement in heart function and quality of life metrics after initiating treatment with this compound.
Safety Profile
This compound has a favorable safety profile compared to traditional heart rate-lowering medications like beta-blockers, primarily due to its selective mechanism of action that minimizes adverse effects such as hypotension and bradycardia .
Q & A
Basic Research Questions
Q. What formulation strategies are effective for improving the bioavailability of ent-Ivabradine Hydrochloride in controlled-release systems?
- Methodological Answer : Solvent casting techniques with mucoadhesive polymers (e.g., HPMC K15M/K100M and carbopol 940) enhance controlled release. Excipients like PEG 6000 improve swelling indices, while permeation enhancers (e.g., Tween 80) accelerate drug release. In vitro/ex vivo studies using phosphate buffers (pH 6.6–7.4) and goat cheek pouches validate release profiles .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : HPLC with C18 columns and UV detection (207 nm) is standard. Validate methods using linearity ranges (1.09–10.90 μg/mL), recovery rates (~100%), and low RSDs (<1.5%). Comparative studies with spectrophotometry highlight HPLC’s precision for quality control .
Q. How do pharmacokinetic properties of this compound influence sustained-release formulation design?
- Methodological Answer : The short biological half-life (~2 hours) necessitates formulations with extended mucoadhesion (e.g., buccal films) or floating pulsatile microspheres to bypass hepatic metabolism. Lag phases of 5 hours in simulated gastric fluid followed by intestinal release are critical for maintaining therapeutic plasma levels .
Q. What in vitro models are recommended for evaluating this compound release kinetics?
- Methodological Answer : Use USP dissolution apparatus with phosphate buffers (pH 6.6 for buccal films; pH 7.4 for intestinal release). Ex vivo models (e.g., goat cheek pouches) correlate with in vivo retention times and validate controlled-release mechanisms .
Q. How should researchers address batch-to-batch variability in this compound formulations?
- Methodological Answer : Standardize polymer ratios (e.g., HPMC:carbopol 940 at 37.5:0.42 mg) and process parameters (stirring speed ≥794 rpm for microspheres). Statistical tools like Minitab optimize variables (entrapment efficiency, buoyancy) via response surface methodology (RSM) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and ex vivo release data for this compound formulations?
- Methodological Answer : Analyze physiological variables (e.g., mucus turnover, pH gradients) using biorelevant media. For example, ex vivo goat cheek models show prolonged retention (7 hours vs. 6 hours in vitro), necessitating adjustments to polymer viscosity or permeation enhancer concentrations .
Q. What advanced statistical approaches optimize this compound formulation parameters?
- Methodological Answer : RSM with central composite designs evaluates interactions between variables (e.g., stirring speed, polymer concentration). Optimized microspheres achieve 88.56% entrapment efficiency and 91.42% buoyancy by balancing Eudragit S100 and solvent evaporation rates .
Q. How can PK/PD modeling improve dosage regimens for this compound in preclinical studies?
- Methodological Answer : Integrate in vitro release data (e.g., 98.37% release at 6 hours) with compartmental models to predict plasma concentration-time profiles. Validate using repeated-dose pharmacokinetic studies in animal models to correlate lag phases with therapeutic efficacy .
Q. What methodologies validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability tests (40°C/75% RH) and real-time studies in human saliva simulants. Monitor degradation products via HPLC-MS and assess mucoadhesion retention times to ensure formulation robustness over 6-month periods .
Q. How do researchers address contradictory efficacy data between this compound formulations and existing anti-anginal drugs?
- Methodological Answer : Use comparative dissolution studies and pharmacodynamic endpoints (e.g., heart rate reduction in animal models). Meta-analyses of clinical trial data (e.g., bioavailability vs. first-pass metabolism) clarify mechanisms, while factorial ANOVA identifies confounding variables (e.g., excipient interactions) .
Q. Tables for Key Data
Q. Table 1: Optimized Buccal Film Formulations (Based on )
Formulation | HPMC (mg) | Carbopol 940 (mg) | PEG 6000 (mg) | Drug Release (6 hours) |
---|---|---|---|---|
F2 | 37.50 | 0.42 | 16.87 | 97.61% ± 0.589 |
F5 | 37.50 | 0.42 | 16.87 | 98.37% ± 0.114 |
Q. Table 2: RSM-Optimized Microsphere Parameters (Based on )
Response Variable | Target Value | Achieved Value |
---|---|---|
Entrapment Efficiency | ≥85% | 88.56 ± 1.12 |
Buoyancy | ≥90% | 91.42 ± 1.09 |
% Drug Release (20 min) | ≥60% | 64.4 ± 0.36 |
Eigenschaften
IUPAC Name |
3-[3-[[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKNZUABFFNQS-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148849-68-7 | |
Record name | 2H-3-Benzazepin-2-one, 3-[3-[[[(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148849-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.